![molecular formula C14H27N3O3 B2830608 [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1354025-93-6](/img/structure/B2830608.png)

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

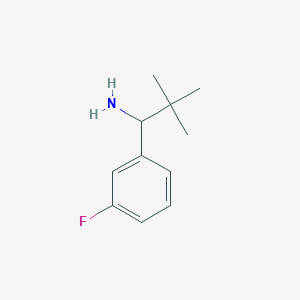

“[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester” is a complex organic compound. It is related to the class of compounds known as esters, which are derived from carboxylic acids . It contains a tert-butyl ester group, which is a common protecting group in organic synthesis . The compound also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products .

Aplicaciones Científicas De Investigación

- Masked Carboxyl Group Surrogates : tert-butyl amino acid esters serve as masked carboxyl group surrogates in peptide synthesis. They allow for efficient coupling reactions while protecting the carboxylic acid functionality. Researchers use these esters to construct complex peptides and peptidomimetics .

- Intermediate in Ceftolozane Synthesis : tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate is a crucial intermediate in the synthesis of ceftolozane, a potent intravenous cephalosporin antibiotic. Ceftolozane exhibits broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa and multidrug-resistant strains .

- Asymmetric N-Heterocycles via Sulfinimines : tert-butanesulfinamide (also known as Ellman’s sulfinamide) is widely used in the stereoselective synthesis of amines. It mediates the formation of structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines. These compounds often serve as building blocks for natural products and therapeutic agents .

- Functional Group Transformations : tert-butyl esters undergo various reactions, such as chlorination followed by alcohol or amine substitution, to yield esters and amides. These transformations occur under mild conditions, making them valuable in organic synthesis .

- Salts of Alkyl Ester Derivatives : Research has shown that salts of alkyl esters, including tert-butyl esters, can enhance the bioavailability of certain drugs. These compounds exhibit improved solubility in water and buffers, potentially impacting drug formulation and delivery .

- 1,2-Dithiolanes and CCSS Conformations : tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate and related compounds may exhibit unique reactivity due to their conformational preferences. Exploring their eclipsed CCSS conformations could be relevant for future investigations .

Peptide Chemistry and Drug Development

Antibacterial Agents and Ceftolozane Synthesis

N-Heterocycle Synthesis

Functionalization and Derivatization

Bioavailability Enhancement

Potential Reactivity and Conformational Studies

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, indicates that it is toxic if swallowed and should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

Direcciones Futuras

The use of tert-butyl esters as protecting groups in peptide synthesis is a well-established practice in organic chemistry. Future research may focus on developing safer, more sustainable conditions for the synthesis and deprotection of these compounds . Additionally, the development of new synthetic methodologies and the exploration of their applications in the synthesis of complex molecules could be potential future directions .

Propiedades

IUPAC Name |

tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(9-17)16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLNMATUWBDFFP-VUWPPUDQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester | |

CAS RN |

1354025-93-6 |

Source

|

| Record name | tert-butyl N-{1-[(2S)-2-aminopropanoyl]piperidin-3-yl}-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2830532.png)

![methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2830533.png)

![7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830536.png)

![3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2830540.png)

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830541.png)

![4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2830542.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2830543.png)

![3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2830544.png)

![5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2830547.png)